molecular formula C26H29N3O4S B11272970 N-(3-Ethylphenyl)-1-({3-methyl-5-[(1E)-2-phenylethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

N-(3-Ethylphenyl)-1-({3-methyl-5-[(1E)-2-phenylethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11272970
M. Wt: 479.6 g/mol
InChI Key: SOLYXNXTOVEGEJ-CCEZHUSRSA-N
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Description

N-(3-Ethylphenyl)-1-({3-methyl-5-[(1E)-2-phenylethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethylphenyl)-1-({3-methyl-5-[(1E)-2-phenylethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, sulfonylation, and the final coupling with the piperidine derivative. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.

    Reduction: Reduction reactions can target the oxazole ring and the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: In biological research, it can be used as a probe to study enzyme interactions and cellular pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(3-Ethylphenyl)-1-({3-methyl-5-[(1E)-2-phenylethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

    Ethyl acetoacetate: Used in organic synthesis and has similar functional groups.

    Methyl acetoacetate: Another compound with similar reactivity and applications.

Uniqueness: What sets N-(3-Ethylphenyl)-1-({3-methyl-5-[(1E)-2-phenylethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

N-(3-ethylphenyl)-1-[[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C26H29N3O4S/c1-3-20-11-7-13-23(17-20)27-26(30)22-12-8-16-29(18-22)34(31,32)25-19(2)28-33-24(25)15-14-21-9-5-4-6-10-21/h4-7,9-11,13-15,17,22H,3,8,12,16,18H2,1-2H3,(H,27,30)/b15-14+

InChI Key

SOLYXNXTOVEGEJ-CCEZHUSRSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)/C=C/C4=CC=CC=C4

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C=CC4=CC=CC=C4

Origin of Product

United States

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